molecular formula C9H16OSi B14302727 3-Methyl-5-(trimethylsilyl)pent-2-en-4-yn-1-ol CAS No. 121635-27-6

3-Methyl-5-(trimethylsilyl)pent-2-en-4-yn-1-ol

Cat. No.: B14302727
CAS No.: 121635-27-6
M. Wt: 168.31 g/mol
InChI Key: VZZXLVVJVYRACD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-5-(trimethylsilyl)pent-2-en-4-yn-1-ol is an organic compound with the molecular formula C9H18OSi. It is a liquid at room temperature and is known for its applications in organic synthesis. The compound features a unique structure with a trimethylsilyl group, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(trimethylsilyl)pent-2-en-4-yn-1-ol typically involves the reaction of 3-methyl-1-butyne with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually argon, to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The use of large-scale reactors and optimized reaction conditions would be essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(trimethylsilyl)pent-2-en-4-yn-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols .

Scientific Research Applications

3-Methyl-5-(trimethylsilyl)pent-2-en-4-yn-1-ol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methyl-5-(trimethylsilyl)pent-2-en-4-yn-1-ol involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group. This group enhances the compound’s reactivity and stability, allowing it to interact with different molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-5-(trimethylsilyl)pent-2-en-4-yn-1-ol is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound in various chemical reactions and applications .

Properties

IUPAC Name

3-methyl-5-trimethylsilylpent-2-en-4-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16OSi/c1-9(5-7-10)6-8-11(2,3)4/h5,10H,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZZXLVVJVYRACD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCO)C#C[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50767237
Record name 3-Methyl-5-(trimethylsilyl)pent-2-en-4-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50767237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121635-27-6
Record name 3-Methyl-5-(trimethylsilyl)pent-2-en-4-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50767237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.